molecular formula C10H7FN4S B8788116 2-Thiazolamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-

2-Thiazolamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Cat. No.: B8788116
M. Wt: 234.26 g/mol
InChI Key: YSTNOKASXTYSIK-UHFFFAOYSA-N
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Description

2-Thiazolamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a fluorinated pyrrolopyridine moiety and a thiazole ring, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and an appropriate amine.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thioamide and an α-haloketone.

    Coupling of the Pyrrolopyridine and Thiazole Moieties: The final step involves coupling the fluorinated pyrrolopyridine core with the thiazole ring using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of 2-Thiazolamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- may involve optimization of the above synthetic routes to enhance yield and reduce production costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or sulfoxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Thiazolamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to inhibit specific kinases.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Thiazolamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways that are essential for cell proliferation and survival. This makes it a promising candidate for the development of anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core and exhibit similar biological activities, particularly as kinase inhibitors.

    1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure and are also investigated for their potential as therapeutic agents.

Uniqueness

2-Thiazolamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is unique due to the presence of both a fluorinated pyrrolopyridine moiety and a thiazole ring, which confer distinct chemical properties and biological activities. Its ability to inhibit specific kinases with high potency makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C10H7FN4S

Molecular Weight

234.26 g/mol

IUPAC Name

4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H7FN4S/c11-6-1-2-13-9-8(6)5(3-14-9)7-4-16-10(12)15-7/h1-4H,(H2,12,15)(H,13,14)

InChI Key

YSTNOKASXTYSIK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1F)C(=CN2)C3=CSC(=N3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ethanol suspension of 2-bromo-1-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone (3.00 g 0.0117 mol) was added thiourea (1.18 g, 0.0234 mol), the reaction mixture was heated at 70° C. for 1 h. The suspension was filtered while still warm and to the filtration cake was added sat. sodium carbonate solution until the aqueous phase pH was around 7.5. The suspension was filtered to afford 1.8 g free base (75%). H NMR, DMSO-d6: 6.78 (s, 1H), 6.9 (s, br, 2H), 6.98 (m, 1H), 7.71 (s, 1H), 8.25 (m, 1H).
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

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